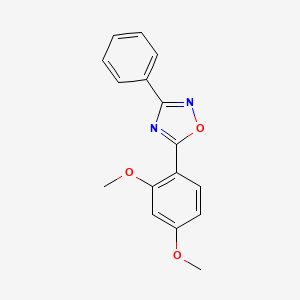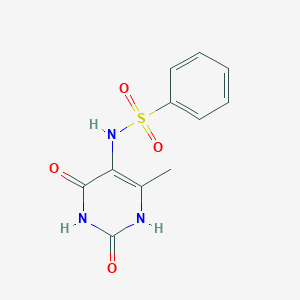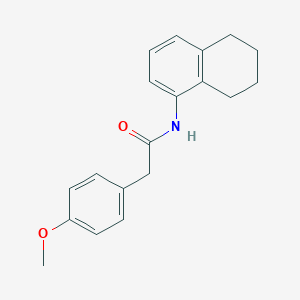![molecular formula C15H19N5O B5861424 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in scientific research to better understand the mechanisms of Parkinson's disease. In
Mechanism of Action
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine is metabolized in the brain to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters, which leads to the destruction of dopaminergic neurons. This results in a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine induces Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine also decreases dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine in lab experiments include its ability to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease and develop potential treatments. However, 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine has limitations, including its toxicity and the fact that it does not fully replicate the pathophysiology of Parkinson's disease.
Future Directions
There are many future directions for the study of 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine and Parkinson's disease. One direction is the development of new treatments for Parkinson's disease that target the mechanisms of 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine-induced neurodegeneration. Another direction is the development of new animal models that better replicate the pathophysiology of Parkinson's disease. Additionally, the study of 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine may lead to a better understanding of the mechanisms of other neurodegenerative disorders.
Synthesis Methods
The synthesis of 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine involves the reaction of 1-methyl-4-piperidone with 5-phenyltetrazole in the presence of acetic anhydride. The reaction produces 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine as a white crystalline solid with a melting point of 160-162°C.
Scientific Research Applications
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine is widely used in scientific research to better understand the mechanisms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine is used to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease and develop potential treatments.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-7-9-19(10-8-12)14(21)11-20-17-15(16-18-20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHKQUBVIDGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)



![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)


